Desmethyl Fluvoxamine

Übersicht

Beschreibung

Desmethyl Fluvoxamine is a major metabolite of Fluvoxamine . Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI) used to treat obsessive-compulsive disorder (OCD) in adults and children at least 8 years old .

Synthesis Analysis

Desmethyl Fluvoxamine is a metabolite of Fluvoxamine, which means it is produced during the metabolism of Fluvoxamine in the body . The exact synthesis process of Desmethyl Fluvoxamine is not detailed in the search results.

Chemical Reactions Analysis

Desmethyl Fluvoxamine is produced as a result of the metabolic processes in the body acting on Fluvoxamine . The exact chemical reactions involved in this process are not detailed in the search results.

Wissenschaftliche Forschungsanwendungen

Wastewater Analysis

Desmethyl Fluvoxamine is used in the analysis of wastewater. It is one of the 24 antidepressant drugs and their metabolites that are analyzed in wastewater using a fast and sensitive ultra-high performance liquid chromatography-tandem mass spectrometry method . This is important for understanding the environmental impact of these drugs.

Study of CYP2D6 Gene Polymorphism

Desmethyl Fluvoxamine is used in the study of CYP2D6 gene polymorphism. Researchers investigate the influence of CYP2D6 variants on the catalyzing of fluvoxamine . This is crucial for understanding how genetic differences can affect drug metabolism.

Drug-Drug Interaction Studies

Desmethyl Fluvoxamine is used in drug-drug interaction studies. For instance, researchers study the interaction between fluvoxamine and apatinib . This helps in understanding how different drugs can affect each other’s metabolism and efficacy.

Pharmacokinetic Studies

Desmethyl Fluvoxamine is used in pharmacokinetic studies. By studying its concentration in the body over time, researchers can understand how the body absorbs, distributes, metabolizes, and excretes fluvoxamine .

Environmental Impact Studies

Desmethyl Fluvoxamine is used in environmental impact studies. By measuring its levels in wastewater, researchers can estimate the usage of fluvoxamine in a population and assess its potential environmental impact .

Development of Analytical Methods

Desmethyl Fluvoxamine is used in the development of analytical methods. Its presence in a sample can be used to validate new methods for detecting and quantifying antidepressants in various matrices .

Wirkmechanismus

Target of Action

Desmethyl Fluvoxamine, also known as Fluvoxamine Impurity G, primarily targets the serotonin transporter (SERT) . This transporter plays a crucial role in the reuptake of serotonin, a neurotransmitter that is involved in mood regulation .

Mode of Action

Desmethyl Fluvoxamine acts as a selective serotonin reuptake inhibitor (SSRI) . It blocks the reuptake of serotonin at the sodium-dependent serotonin transporter of the neuronal membrane, enhancing the actions of serotonin on 5HT1A autoreceptors . This results in an increased concentration of serotonin in the synaptic cleft, which can enhance and prolong the action of serotonin .

Biochemical Pathways

Desmethyl Fluvoxamine affects several biochemical pathways. It has been shown to reduce platelet aggregation, decrease mast cell degranulation, interfere with endolysosomal viral trafficking, regulate inositol-requiring enzyme 1α-driven inflammation, and increase melatonin levels . These effects collectively have a direct antiviral effect, regulate coagulopathy, or mitigate cytokine storm .

Pharmacokinetics

Desmethyl Fluvoxamine is well absorbed after oral administration and is widely distributed in the body . It is eliminated with a mean half-life of 15 hours, with a range from 9 hours to 28 hours . Despite complete absorption, oral bioavailability in humans is approximately 50% due to first-pass hepatic metabolism . It undergoes extensive oxidative metabolism, most probably in the liver . The specific cytochrome P450 (CYP) isoenzymes involved in the metabolism of Desmethyl Fluvoxamine are unknown .

Result of Action

The increased concentration of serotonin in the synaptic cleft due to the action of Desmethyl Fluvoxamine can lead to improved mood and reduced symptoms of depression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Desmethyl Fluvoxamine. For instance, photodegradation is a significant abiotic process that occurs in the natural environment and can be applied in wastewater treatment technology . The presence and composition of the matrix should be considered in the environmental risk assessment of pharmaceuticals .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

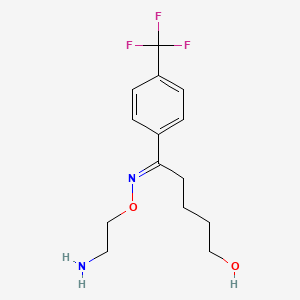

IUPAC Name |

(5E)-5-(2-aminoethoxyimino)-5-[4-(trifluoromethyl)phenyl]pentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19F3N2O2/c15-14(16,17)12-6-4-11(5-7-12)13(3-1-2-9-20)19-21-10-8-18/h4-7,20H,1-3,8-10,18H2/b19-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCSLDHTZSDNYEC-CPNJWEJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=NOCCN)CCCCO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C(=N/OCCN)/CCCCO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30172885 | |

| Record name | Fluvoxamino acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

192876-02-1 | |

| Record name | Fluvoxamino acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192876021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluvoxamino acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUVOXAMINO ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y308JH639R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: How does the presence of apatinib, a tyrosine kinase inhibitor, affect the formation of desmethylfluvoxamine in the body?

A1: Research indicates that apatinib can significantly inhibit the formation of desmethylfluvoxamine []. A study using Sprague-Dawley rats demonstrated that co-administration of apatinib with fluvoxamine led to a marked decrease in both the AUC (area under the curve) and Cmax (maximum concentration) of desmethylfluvoxamine in plasma []. This suggests that apatinib interferes with the metabolic pathway responsible for converting fluvoxamine to desmethylfluvoxamine, likely by inhibiting the enzymatic activity of CYP2D6, the primary enzyme involved in this process [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[carbamoyl-[(Z)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]amino]acetic acid](/img/structure/B602240.png)